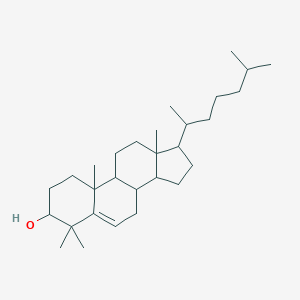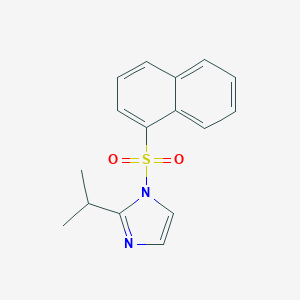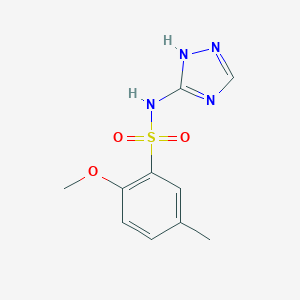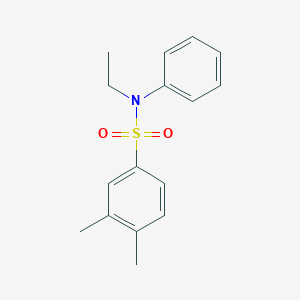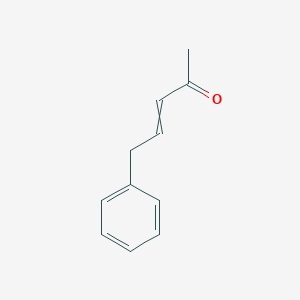![molecular formula C15H14N2O3S B224512 1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole](/img/structure/B224512.png)
1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a sulfonyl group, as well as an imidazole ring
Métodos De Preparación
The synthesis of 1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced via a methylation reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the formation of the imidazole ring through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The imidazole ring can interact with metal ions, which may be crucial for its biological activity .
Comparación Con Compuestos Similares
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can be compared with other naphthalene and imidazole derivatives:
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine: Similar in structure but with a piperidine ring instead of an imidazole ring.
1-[(4-Methoxy-1-naphthyl)sulfonyl]-1H-benzotriazole: Contains a benzotriazole ring instead of an imidazole ring.
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine: Features a piperazine ring and additional methyl groups on the phenyl ring. These compounds share some structural similarities but differ in their specific functional groups and ring structures, which can significantly impact their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C15H14N2O3S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-9-17(10-16-11)21(18,19)15-8-7-14(20-2)12-5-3-4-6-13(12)15/h3-10H,1-2H3 |
Clave InChI |
MCVQHWACRHSHBS-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canónico |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
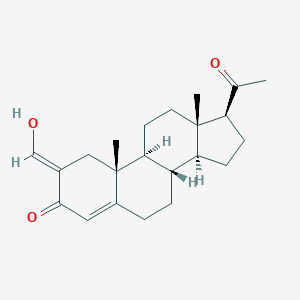

![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide](/img/structure/B224492.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
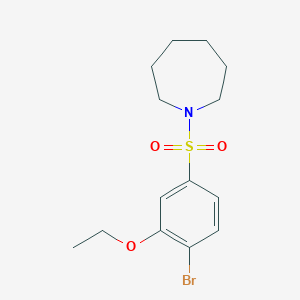
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
